2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine - 681249-57-0

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Catalog Number: EVT-1677366
CAS Number: 681249-57-0
Molecular Formula: C6H7F3N4
Molecular Weight: 192.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of sitagliptin [, , , , , , , , , ]. Sitagliptin is a drug used for the treatment of type 2 diabetes, acting as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This molecule itself doesn't have inherent biological activity; its importance lies in its role as a synthetic precursor.

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine. One common approach utilizes ethyl trifluoroacetate as the starting material [, , ]. The synthesis generally involves the following steps:

Molecular Structure Analysis

3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine consists of a triazolo[4,3-a]pyrazine core with a trifluoromethyl group attached to the triazole ring. The structure can be further characterized by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its identity and purity [].

Chemical Reactions Analysis

This molecule primarily serves as an intermediate in the synthesis of sitagliptin and related compounds [, , , ]. The key chemical transformation involves the reaction of the secondary amine in the tetrahydropyrazine ring with various electrophiles to introduce different substituents. This allows for the modification of the molecule's structure and subsequent exploration of its derivatives for potential biological activities.

Applications

The primary application of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is in the synthesis of sitagliptin [, , , , , , , , , ]. It serves as a key intermediate that can be further modified to introduce different substituents, leading to the development of novel DPP-4 inhibitors for the treatment of type 2 diabetes.

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of Sitagliptin, a medication for type 2 diabetes. [, , , , , ] It exhibits no inherent biological activity but is crucial for forming the pharmacophore of Sitagliptin.

7-[(3R)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (Sitagliptin)

Compound Description: Sitagliptin is a commercially available drug used to treat type 2 diabetes. [, , , , , , , ] It acts as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, Sitagliptin increases incretin hormone levels, leading to improved blood sugar control.

Relevance: Sitagliptin incorporates the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine moiety as its core structure. [, , , , ] The addition of a (3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl substituent at the 7-position of the triazolopyrazine ring is crucial for its DPP-4 inhibitory activity and thus its therapeutic effect. This highlights how structural modifications to the core 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine scaffold can lead to the development of potent and selective drugs.

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Compound Description: This compound is a potential genotoxic impurity found in Sitagliptin synthesis. [] Its presence in the final drug product raises concerns due to potential risks associated with DNA damage.

Relevance: This compound is structurally similar to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine, differing only in the presence of a nitroso group at the 7-position. [] The close structural similarity highlights the importance of monitoring for this impurity during Sitagliptin production, as even minor structural changes can significantly impact safety profiles.

Sulfonamide and Carbamate Derivatives of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]-triazolo(4,3-α)-pyrazine

Compound Description: These are a series of derivatives synthesized by introducing sulfonamide or carbamate groups to the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]-triazolo(4,3-α)-pyrazine scaffold. [] These derivatives were evaluated for their antimicrobial and antioxidant activities.

Relevance: These derivatives demonstrate how modifications to the core structure of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine can modulate its biological properties. [] While the parent compound serves primarily as a synthetic intermediate, introducing specific substituents can lead to compounds with potential therapeutic applications beyond diabetes management.

(8S)-2-{(E)-2-[6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl]vinyl}-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine

Compound Description: This compound is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease and Down syndrome. []

Properties

CAS Number

681249-57-0

Product Name

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Molecular Formula

C6H7F3N4

Molecular Weight

192.14 g/mol

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h10H,1-3H2

InChI Key

GYIDIDSTOZMTCM-UHFFFAOYSA-N

SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.